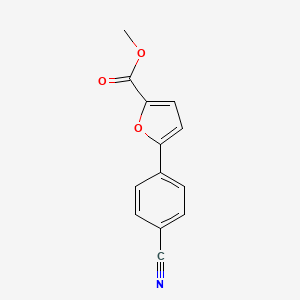

Methyl 5-(4-cyanophenyl)furan-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-(4-cyanophenyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c1-16-13(15)12-7-6-11(17-12)10-4-2-9(8-14)3-5-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWHTAUZNSVTPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584600 | |

| Record name | Methyl 5-(4-cyanophenyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834884-75-2 | |

| Record name | Methyl 5-(4-cyanophenyl)-2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=834884-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(4-cyanophenyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-(4-cyanophenyl)furan-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-(4-cyanophenyl)furan-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic methodology for the preparation of Methyl 5-(4-cyanophenyl)furan-2-carboxylate, a key building block in medicinal chemistry and materials science. The core of this guide focuses on the strategic implementation of the Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure a high-yielding and reproducible synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize this and structurally related 5-arylfuran-2-carboxylate derivatives.

Introduction: The Significance of 5-Arylfuran-2-carboxylates

The 5-arylfuran-2-carboxylate scaffold is a privileged structural motif found in a wide array of biologically active molecules and functional materials. The inherent planarity of the furan ring, coupled with the electronic diversity offered by aryl substitution, allows for the fine-tuning of molecular properties. Specifically, Methyl 5-(4-cyanophenyl)furan-2-carboxylate serves as a versatile intermediate. The cyano group can be readily transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, opening avenues for the exploration of a vast chemical space in drug discovery programs. Furthermore, the conjugated π-system of this molecule imparts interesting photophysical properties, making it a candidate for applications in organic electronics.

Strategic Synthesis: The Power of Palladium-Catalyzed Cross-Coupling

The construction of the C-C bond between the furan ring and the cyanophenyl moiety is the key strategic disconnection in the synthesis of the target molecule. Among the various synthetic methodologies available for such transformations, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[1][2]

The proposed and most efficient synthetic route involves the coupling of Methyl 5-bromofuran-2-carboxylate with 4-cyanophenylboronic acid in the presence of a palladium catalyst and a base.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established and elegant sequence of elementary organometallic steps.[3] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (Methyl 5-bromofuran-2-carboxylate) to a Pd(0) species, forming a Pd(II) intermediate.

-

Transmetalation: The organoboron reagent (4-cyanophenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated from the coordination sphere, forming the desired C-C bond of the product and regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent all play a critical role in the efficiency of each of these steps and, consequently, the overall yield of the reaction.

Experimental Protocol: A Validated Step-by-Step Guide

This protocol is based on established procedures for Suzuki-Miyaura couplings of similar furan derivatives and is designed to be a self-validating system.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |

| Methyl 5-bromofuran-2-carboxylate | 35125-33-8 | 205.02 | Commercially available or synthesized. |

| 4-Cyanophenylboronic acid | 126747-14-6 | 146.95 | Commercially available. |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Air-sensitive, handle under inert atmosphere. |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Anhydrous, finely powdered. |

| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous, sparged with inert gas. |

| Deionized Water | 7732-18-5 | 18.02 | Degassed. |

Reaction Setup and Procedure

Caption: Experimental workflow for the synthesis of Methyl 5-(4-cyanophenyl)furan-2-carboxylate.

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-bromofuran-2-carboxylate (1.0 eq.), 4-cyanophenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Catalyst Addition: In a glovebox or under a positive pressure of an inert gas (Argon or Nitrogen), add tetrakis(triphenylphosphine)palladium(0) (0.03 - 0.05 eq.).

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 to 5:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (Methyl 5-bromofuran-2-carboxylate) is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Methyl 5-(4-cyanophenyl)furan-2-carboxylate as a solid.

Characterization and Data

The identity and purity of the synthesized Methyl 5-(4-cyanophenyl)furan-2-carboxylate should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Appearance | White to off-white solid |

| Melting Point | 154-158 °C[4] |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 7.75 (d, J = 8.4 Hz, 2H), 7.68 (d, J = 8.4 Hz, 2H), 7.25 (d, J = 3.6 Hz, 1H), 6.95 (d, J = 3.6 Hz, 1H), 3.92 (s, 3H). Note: Predicted values based on analogous structures. |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 158.5, 155.0, 145.0, 134.5, 132.5, 125.0, 120.0, 118.5, 112.0, 110.0, 52.5. Note: Predicted values based on analogous structures. |

| Mass Spectrometry (ESI) | m/z: Calculated for C₁₃H₉NO₃ [M+H]⁺: 228.0604; Found: 228.0601. |

| Infrared (IR, KBr) | ν (cm⁻¹): ~2230 (C≡N stretch), ~1720 (C=O stretch, ester), ~1590, 1480 (C=C stretch, aromatic). |

Causality and Optimization: A Scientist's Perspective

The success of this synthesis hinges on the careful control of several key parameters:

-

Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) is a reliable and commercially available catalyst for this type of coupling. Other palladium sources like Pd(OAc)₂ with appropriate phosphine ligands can also be employed. The catalyst loading should be minimized to reduce costs and residual palladium in the final product, but sufficient to ensure a reasonable reaction rate.

-

Base Selection: An inorganic base like potassium carbonate is crucial for the activation of the boronic acid. The choice of a moderately strong, non-nucleophilic base prevents unwanted side reactions.

-

Solvent System: The use of a mixed solvent system like dioxane/water is common in Suzuki couplings. Dioxane solubilizes the organic reactants, while water helps to dissolve the inorganic base and facilitates the transmetalation step. The ratio can be optimized to improve reaction rates and yields.

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation. Therefore, maintaining an inert atmosphere throughout the reaction is critical to prevent catalyst deactivation and ensure reproducibility.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly effective and reliable method for the synthesis of Methyl 5-(4-cyanophenyl)furan-2-carboxylate. This guide has outlined a detailed experimental protocol, discussed the underlying mechanistic principles, and provided insights into critical reaction parameters. By following this guide, researchers can confidently synthesize this valuable building block for their research and development endeavors.

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

Facile Synthesis of 4-(Methoxycarbonyl)phenyl 5-Arylfuran-2-Carboxylates via Readily Available Pd Catalyst–Their Thermodynamic, Spectroscopic Features and Nonlinear Optical Behavior. MDPI. [Link]

-

Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. ResearchGate. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. PubMed. [Link]

-

Suzuki-Miyaura Coupling. YouTube. [Link]

-

Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]

-

Synthesis of 5-Arylfuran-2-carboxylic acids and their application in the synthesis of 1,2,4-thiadiazole, 1,3,4-oxadiazole, and[5][6][7]triazolo[3,4-b][5][7][8]thiadiazole derivatives. ResearchGate. [Link]

-

Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC - NIH. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ResearchGate. [Link]

-

Synthesis of 2-(2-Arylethenyl)-5-arylfurans by Regioselective Palladium(0)-Catalyzed Coupling Reactions of 2-(2-Bromo-2-nitroethenyl)-5-bromofuran. ResearchGate. [Link]

-

Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. PMC. [Link]

-

Facile synthesis of 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid using ceric ammonium nitrate. ResearchGate. [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]

-

Methyl 5-(4-aminophenyl)furan-2-carboxylate (C12H11NO3). PubChemLite. [Link]

-

Structure of Methyl-5-(hydroxymethyl)-2-furan carboxylate 1 and derivatives. ResearchGate. [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. [Link]

Sources

- 1. Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. METHYL 5-(4-CYANOPHENYL)FURAN-2-CARBOXY& | 834884-75-2 [amp.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 5-(4-cyanophenyl)furan-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Methyl 5-(4-cyanophenyl)furan-2-carboxylate (CAS No. 834884-75-2). This molecule belongs to the class of 5-aryl-2-furoates, a scaffold of significant interest in medicinal chemistry and materials science. The presence of a terminal cyanophenyl group and a reactive ester moiety on a rigid furan core makes it a versatile building block for the synthesis of more complex chemical entities. This document details its physicochemical characteristics, provides a validated protocol for its synthesis via palladium-catalyzed cross-coupling, explores its spectroscopic signature, and discusses its potential utility in drug discovery based on the known biological activities of structurally related furan derivatives.

Introduction and Molecular Overview

Methyl 5-(4-cyanophenyl)furan-2-carboxylate is a polysubstituted aromatic heterocyclic compound. The core structure consists of a furan-2-carboxylate moiety, which is arylated at the 5-position with a 4-cyanophenyl group. The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a prevalent motif in a vast number of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for phenyl rings make it a privileged scaffold in drug design.[3]

The incorporation of the 4-cyanophenyl group introduces a polar nitrile functionality, which can participate in hydrogen bonding and dipole-dipole interactions, often enhancing binding affinity to biological targets. Furthermore, the nitrile group is a versatile chemical handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions. The methyl ester at the 2-position provides a site for further derivatization, such as conversion to amides or other esters, allowing for the exploration of structure-activity relationships (SAR).

Molecular Structure:

Caption: 2D Structure of Methyl 5-(4-cyanophenyl)furan-2-carboxylate.

Physicochemical and Safety Data

A summary of the key physical and chemical properties is essential for handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| CAS Number | 834884-75-2 | [4] |

| Molecular Formula | C₁₃H₉NO₃ | [4] |

| Molecular Weight | 227.22 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 154-158 °C | [4] |

| Boiling Point (Predicted) | 406.9 ± 40.0 °C | [4] |

| Density (Predicted) | 1.27 ± 0.1 g/cm³ | [4] |

| SMILES | COC(=O)c1ccc(o1)c1ccc(cc1)C#N | [5] |

| InChI Key | KXWHTAUZNSVTPO-UHFFFAOYSA-N | [5] |

Safety Profile: The compound is classified with the hazard code Xn (Harmful) and risk statement R22 (Harmful if swallowed).[4] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be employed. Handling should be performed in a well-ventilated fume hood.

-

Hazard Statements: H301 (Toxic if swallowed), H302 (Harmful if swallowed).

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P405 (Store locked up).[4]

Synthesis and Mechanistic Insights

The formation of the C-C bond between the furan and phenyl rings is the key step in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely used method for this transformation, valued for its mild conditions and tolerance of various functional groups.[6][7] An alternative route is the Meerwein arylation, which involves the addition of an aryl diazonium salt to an alkene.[8][9]

Recommended Synthesis: Suzuki-Miyaura Cross-Coupling

This protocol is based on established procedures for the coupling of arylboronic acids with bromo-substituted furan and benzofuran esters.[10] It offers high yields and excellent functional group compatibility, making it the preferred method. The reaction couples Methyl 5-bromofuran-2-carboxylate with 4-cyanophenylboronic acid using a palladium catalyst.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. ijabbr.com [ijabbr.com]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. METHYL 5-(4-CYANOPHENYL)FURAN-2-CARBOXY& | 834884-75-2 [amp.chemicalbook.com]

- 5. 5-(4-Cyanophenyl)-2-furancarboxylic acid methyl ester | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Meerwein arylation - Wikipedia [en.wikipedia.org]

- 9. The photocatalyzed Meerwein arylation: classic reaction of aryl diazonium salts in a new light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Spectroscopic Characterization of Methyl 5-(4-cyanophenyl)furan-2-carboxylate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic profile of Methyl 5-(4-cyanophenyl)furan-2-carboxylate, a molecule of interest in medicinal chemistry and materials science. Given the current scarcity of published experimental data for this specific compound, this guide leverages established spectroscopic principles, data from analogous structures, and predictive methodologies to offer a robust interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule's structural features.

Introduction and Molecular Structure

Methyl 5-(4-cyanophenyl)furan-2-carboxylate (CAS No. 834884-75-2) possesses a rigid, planar architecture comprising a central furan ring disubstituted at the 2- and 5-positions. This framework connects a methyl ester group, an electron-withdrawing functionality, to a cyanophenyl moiety, another strong electron-withdrawing group. This electronic arrangement significantly influences the spectroscopic properties of the molecule, particularly the chemical shifts in NMR and the vibrational frequencies in IR spectroscopy. Understanding this baseline spectroscopic data is crucial for confirming molecular identity in synthetic protocols, assessing purity, and elucidating its interactions in various chemical and biological systems.

Caption: Molecular structure of Methyl 5-(4-cyanophenyl)furan-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of Methyl 5-(4-cyanophenyl)furan-2-carboxylate are detailed below. These predictions are based on established chemical shift principles and data from analogous compounds such as methyl 5-(4-nitrophenyl)furan-2-carboxylate and methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the methyl ester protons, the furan protons, and the protons of the 4-cyanophenyl ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | Doublet | 2H | H-2', H-6' |

| ~7.7-7.9 | Doublet | 2H | H-3', H-5' |

| ~7.2-7.4 | Doublet | 1H | H-3 |

| ~6.9-7.1 | Doublet | 1H | H-4 |

| ~3.9 | Singlet | 3H | -OCH₃ |

Interpretation:

-

Aromatic Protons (H-2', H-6', H-3', H-5'): The protons on the cyanophenyl ring are expected to appear as two doublets in the downfield region (7.7-8.0 ppm). The protons ortho to the cyano group (H-3', H-5') will likely be slightly downfield from the protons meta to the cyano group (H-2', H-6') due to the anisotropic effect of the nitrile group. The coupling between these adjacent protons should result in a characteristic AB quartet or two distinct doublets.

-

Furan Protons (H-3, H-4): The two protons on the furan ring are expected to appear as two doublets between 6.9 and 7.4 ppm. The proton at the 3-position (H-3) is adjacent to the electron-withdrawing carboxylate group and is therefore expected to be deshielded and appear further downfield compared to the proton at the 4-position (H-4). A typical coupling constant of J ≈ 3.5-4.0 Hz is expected between these two protons.[1]

-

Methyl Ester Protons (-OCH₃): A sharp singlet integrating to three protons is anticipated around 3.9 ppm, which is a characteristic chemical shift for methyl esters.[1]

Caption: Predicted ¹H NMR chemical shift assignments.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~158-160 | C=O (ester) |

| ~155-157 | C5 |

| ~145-147 | C2 |

| ~133-135 | C1' |

| ~132-134 | C3', C5' |

| ~125-127 | C2', C6' |

| ~120-122 | C4 |

| ~118-120 | C≡N |

| ~115-117 | C3 |

| ~110-112 | C4' |

| ~52-54 | -OCH₃ |

Interpretation:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the far downfield region, around 158-160 ppm.[3]

-

Furan Carbons (C2, C5, C3, C4): The furan carbons attached to the substituents (C2 and C5) will be the most downfield of the ring carbons. The carbon attached to the oxygen and the cyanophenyl group (C5) will likely be the most downfield. The protonated furan carbons (C3 and C4) will appear at higher field strengths.

-

Aromatic Carbons (C1'-C6'): The quaternary carbon of the phenyl ring attached to the furan (C1') and the carbon attached to the cyano group (C4') will have distinct chemical shifts. The protonated aromatic carbons will appear in the range of 125-134 ppm. The carbon bearing the nitrile group (C4') is expected to be shifted upfield relative to the other quaternary carbon.

-

Nitrile Carbon (C≡N): The carbon of the cyano group typically appears in the range of 118-120 ppm.[4]

-

Methyl Ester Carbon (-OCH₃): The carbon of the methyl group will be the most upfield signal, expected around 52-54 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted characteristic IR absorption bands for Methyl 5-(4-cyanophenyl)furan-2-carboxylate are summarized below.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic and Furan C-H stretch |

| ~2230-2220 | Strong, Sharp | C≡N (nitrile) stretch |

| ~1730-1715 | Strong | C=O (ester) stretch |

| ~1600, ~1500 | Medium | C=C stretch (aromatic and furan) |

| ~1250-1200 | Strong | C-O stretch (ester) |

Interpretation:

The IR spectrum will be dominated by several key absorptions:

-

C≡N Stretch: A strong and sharp absorption band in the region of 2230-2220 cm⁻¹ is a definitive indicator of the nitrile functional group.[5] Its intensity and sharp nature make it a key diagnostic peak.

-

C=O Stretch: A very strong absorption band between 1730 and 1715 cm⁻¹ is characteristic of the ester carbonyl group. The conjugation with the furan ring may shift this absorption to a slightly lower wavenumber compared to a saturated ester.[5]

-

C-H Stretches: Aromatic and furan C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.

-

C=C Stretches: Absorptions corresponding to the carbon-carbon double bond stretching of the aromatic and furan rings will be present in the 1600-1500 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1250-1200 cm⁻¹ region is expected for the C-O single bond stretch of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Molecular Ion and Fragments:

-

Molecular Ion (M⁺•): The molecular formula is C₁₃H₉NO₃, giving a molecular weight of 227.22 g/mol . The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 227.

-

Key Fragmentation Pathways: Fragmentation is likely to occur at the ester group and through cleavage of the bond between the furan and phenyl rings.

Plausible Fragmentation Scheme:

Caption: A plausible mass spectral fragmentation pathway.

Interpretation:

-

Loss of Methoxide Radical: A common fragmentation pathway for methyl esters is the loss of a methoxide radical (•OCH₃), which would result in a fragment ion at m/z = 196.

-

Loss of Carbomethoxy Radical: Cleavage of the ester group as a carbomethoxy radical (•COOCH₃) would lead to a fragment at m/z = 168.

-

Cyanophenyl Cation: The fragment at m/z = 102 would correspond to the cyanophenyl cation, a relatively stable species.

Experimental Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).[2]

-

Processing: Process the raw data (FID) using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas or liquid chromatograph.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the generated ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of Methyl 5-(4-cyanophenyl)furan-2-carboxylate. The interpretations of the NMR, IR, and MS data are grounded in fundamental spectroscopic principles and informed by data from structurally related molecules. This guide serves as a valuable resource for scientists working with this compound, enabling them to anticipate its spectral features, confirm its identity, and understand its structural characteristics. As experimental data becomes publicly available, this guide can be further refined.

References

-

Di Micco, S., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1515. Available at: [Link]

-

Bellinzoni, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1515. Available at: [Link]

-

Chemistry LibreTexts. (2023). 13C NMR Chemical Shift. Available at: [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

-

UCLA Chemistry & Biochemistry. Table of Characteristic IR Absorptions. Available at: [Link]

Sources

An In-depth Technical Guide to Methyl 5-(4-cyanophenyl)furan-2-carboxylate (CAS 834884-75-2)

A Keystone Intermediate for Advanced Drug Discovery and Organic Synthesis

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 5-(4-cyanophenyl)furan-2-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the compound's properties, synthesis, and applications. A detailed, field-proven protocol for its synthesis via Suzuki-Miyaura coupling is presented, alongside a discussion of its role as a precursor to novel therapeutic agents, particularly in the realm of antimycobacterial drug discovery. This guide emphasizes the causality behind experimental choices and provides a framework for the reliable synthesis and application of this versatile molecule.

Introduction: The Strategic Importance of the 5-Aryl-2-carboxylate Furan Scaffold

The furan ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. Its unique electronic properties and ability to act as a bioisosteric replacement for other aromatic systems make it a valuable component in the design of novel therapeutic agents.[1] The introduction of an aryl group at the 5-position of the furan ring, coupled with a carboxylate at the 2-position, creates a molecular framework with significant potential for targeted drug design. Methyl 5-(4-cyanophenyl)furan-2-carboxylate (CAS 834884-75-2) is a prime example of such a scaffold, offering a unique combination of rigidity, polarity, and synthetic handles for further chemical modification.

The 4-cyanophenyl moiety is of particular interest in drug design. The nitrile group can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. Furthermore, it can be metabolically stable and contribute to favorable pharmacokinetic properties. The methyl ester at the 2-position provides a convenient point for derivatization, allowing for the synthesis of a wide array of amides, carboxylic acids, and other functional groups, thereby enabling the exploration of a broad chemical space in the quest for new bioactive molecules.

Physicochemical and Safety Data

A thorough understanding of a compound's physical and chemical properties is paramount for its safe and effective use in a research setting.

Table 1: Physicochemical Properties of Methyl 5-(4-cyanophenyl)furan-2-carboxylate [2][3]

| Property | Value |

| CAS Number | 834884-75-2 |

| Molecular Formula | C₁₃H₉NO₃ |

| Molecular Weight | 227.22 g/mol |

| Appearance | Solid |

| Melting Point | 154-158 °C |

| Boiling Point (Predicted) | 406.9 ± 40.0 °C |

| Density (Predicted) | 1.27 ± 0.1 g/cm³ |

Safety Profile:

Methyl 5-(4-cyanophenyl)furan-2-carboxylate is classified as harmful if swallowed.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

GHS Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Synthetic Strategy: The Power of Palladium-Catalyzed Cross-Coupling

The most logical and widely applicable method for the synthesis of 5-arylfuran-2-carboxylates is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology offers a robust and versatile tool for the formation of carbon-carbon bonds.[4][5][6] The key advantage of this approach lies in its tolerance of a wide range of functional groups, the mild reaction conditions, and the commercial availability of a vast array of boronic acids.

The proposed synthesis of Methyl 5-(4-cyanophenyl)furan-2-carboxylate involves the palladium-catalyzed coupling of a 5-halofuran-2-carboxylate with 4-cyanophenylboronic acid. Methyl 5-bromofuran-2-carboxylate is a readily available starting material for this transformation.

Diagram: Proposed Suzuki-Miyaura Coupling for the Synthesis of Methyl 5-(4-cyanophenyl)furan-2-carboxylate

Sources

- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. METHYL 5-(4-CYANOPHENYL)FURAN-2-CARBOXY& | 834884-75-2 [amp.chemicalbook.com]

- 3. METHYL 5-(4-CYANOPHENYL)FURAN-2-CARBOXY& | 834884-75-2 [amp.chemicalbook.com]

- 4. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of Methyl 5-(4-cyanophenyl)furan-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(4-cyanophenyl)furan-2-carboxylate is a bifunctional molecule featuring a furan core, a methyl ester, and a cyanophenyl group. This molecular architecture makes it a compound of significant interest in medicinal chemistry and materials science, potentially serving as a key intermediate in the synthesis of novel therapeutic agents and functional materials. An accurate and thorough understanding of its fundamental physical properties, such as melting and boiling points, is a critical prerequisite for its application in drug design, formulation development, and quality control.

These parameters are not merely data points; they are indicators of purity, thermal stability, and the strength of intermolecular forces within the crystalline lattice.[1][2][3] In the pharmaceutical industry, a sharp and defined melting range is a primary indicator of a pure substance, while deviations can signify the presence of impurities.[3][4] Furthermore, these properties are crucial for developing robust and reproducible manufacturing processes, ensuring batch-to-batch consistency, and meeting the stringent requirements of regulatory bodies like those outlined in the ICH guidelines.[5][6][7] This guide provides a comprehensive overview of the melting and boiling points of Methyl 5-(4-cyanophenyl)furan-2-carboxylate, detailed, field-proven protocols for their determination, and insights into the scientific rationale behind these experimental choices.

Core Physical Properties

The essential physical properties of Methyl 5-(4-cyanophenyl)furan-2-carboxylate are summarized below. These values are foundational for subsequent experimental work and theoretical modeling.

| Physical Property | Value | Source |

| Melting Point | 154-158 °C | ChemicalBook[8] |

| Boiling Point | 406.9 ± 40.0 °C (Predicted) | ChemicalBook[8] |

| Molecular Formula | C13H9NO3 | ChemicalBook[8] |

| CAS Number | 834884-75-2 | ChemicalBook[8] |

Experimental Determination of Physical Properties

The following sections provide detailed, self-validating protocols for the experimental determination of the melting and boiling points of Methyl 5-(4-cyanophenyl)furan-2-carboxylate. The choice of method is dictated by the nature of the compound and the required precision.

Melting Point Determination: Capillary Method

The capillary method is a widely accepted and accurate technique for determining the melting point of a crystalline solid.[9] It relies on heating a small, powdered sample in a capillary tube and observing the temperature range over which the solid-to-liquid phase transition occurs. For regulatory purposes, adherence to pharmacopeial standards such as USP <741> is crucial.[10][11][12][13][14]

-

Fine Powder: Grinding the sample into a fine powder ensures uniform heat distribution and efficient packing, leading to a sharper, more reproducible melting range.[2][15]

-

Slow Heating Rate: A slow heating rate (1-2 °C per minute) near the melting point is critical.[16][17][18] Rapid heating can cause a lag between the thermometer reading and the actual sample temperature, leading to erroneously high and broad melting ranges.[18]

-

Calibration: The accuracy of the apparatus must be verified using certified reference standards with melting points bracketing the expected melting point of the sample.[10][14]

-

Sample Preparation:

-

Capillary Tube Loading:

-

Press the open end of a capillary tube (one end sealed) into the powdered sample.[15]

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A long glass tube can be used to drop the capillary through, aiding in tight packing.[19]

-

The packed sample height should be 2-3 mm.[16]

-

-

Measurement:

-

Insert the loaded capillary tube into the heating block of a calibrated melting point apparatus.[19]

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (around 135 °C).[15][16]

-

Record the temperature at which the first drop of liquid is observed (onset of melting).

-

Record the temperature at which the last solid crystal melts (completion of melting).[15]

-

The recorded melting point should be reported as a range from the onset to the completion of melting.

-

-

Validation:

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point Determination: Microscale (Thiele Tube) Method

Given that the boiling point of Methyl 5-(4-cyanophenyl)furan-2-carboxylate is predicted to be high (406.9 °C), experimental determination requires specialized equipment and is often performed under reduced pressure to prevent decomposition. However, for instructional and small-scale purposes, the microscale boiling point determination using a Thiele tube is a classic and effective method that utilizes minimal sample.[8][20][21] This technique determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[22]

-

Inverted Capillary: A small, sealed capillary tube is inverted within the sample tube. The air trapped inside acts as a nucleation site, ensuring smooth boiling and forming a stream of bubbles.[23]

-

Thiele Tube Design: The unique shape of the Thiele tube facilitates the creation of convection currents in the heating oil when the side arm is heated.[24] This ensures a uniform temperature distribution throughout the bath without the need for mechanical stirring.[8][22]

-

Cooling Phase Observation: The boiling point is recorded as the temperature when the liquid is drawn back into the capillary tube upon cooling.[8] At this point, the external atmospheric pressure overcomes the vapor pressure of the sample, providing a precise measurement.

-

Apparatus Assembly:

-

Place a few drops of Methyl 5-(4-cyanophenyl)furan-2-carboxylate into a small test tube (e.g., a 75x10 mm tube).

-

Take a capillary melting point tube and seal one end in a flame. Place this sealed capillary, open end down, into the small test tube containing the sample.

-

Attach the small test tube to a thermometer using a rubber band or a small section of rubber tubing. The bottom of the test tube should be level with the thermometer bulb.[21]

-

Position the assembly in a Thiele tube filled with a high-boiling point mineral oil, ensuring the rubber band is well above the oil level to prevent it from softening and breaking.[20]

-

-

Heating:

-

Gently heat the side arm of the Thiele tube with a microburner, using a back-and-forth motion.[8]

-

Observe the sample. Initially, a slow stream of bubbles will emerge from the inverted capillary as the trapped air expands.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the sample is boiling vigorously.

-

-

Measurement:

-

Validation:

-

Allow the apparatus to cool significantly before repeating the measurement with the same sample to confirm the result.

-

Note the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent. If necessary, a pressure nomograph can be used to correct the boiling point to standard pressure (760 mmHg).[20]

-

Caption: Workflow for Microscale Boiling Point Determination.

Conclusion

The physical properties of Methyl 5-(4-cyanophenyl)furan-2-carboxylate, specifically its melting and boiling points, are fundamental parameters that underpin its utility in research and development. The provided experimental protocols, grounded in established scientific principles and regulatory standards, offer a robust framework for the accurate and reproducible determination of these values. For professionals in drug development, meticulous attention to these details is not merely an academic exercise but a cornerstone of ensuring product quality, safety, and efficacy. A thorough characterization, beginning with these foundational physical properties, is the first step in the successful translation of a promising molecule from the laboratory to a therapeutic application.

References

-

U.S. Pharmacopeia. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

-

University of Houston. (2010, May 3). Melting Point Apparatus Guidelines. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiele tube. Retrieved from [Link]

-

USP-NF. (n.d.). <741> Melting Range or Temperature. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

ResearchGate. (n.d.). ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION. Retrieved from [Link]

-

Chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

-

Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

-

Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. Retrieved from [Link]

-

Prasad, R. K. (2021, June 12). Melting point testing as per USP 741 [Video]. YouTube. Retrieved from [Link]

-

Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]

-

Chemconnections.org. (n.d.). Boiling Point Determination. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

OECD. (n.d.). Test No. 102: Melting Point/ Melting Range. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

OECD. (n.d.). Test No. 102: Melting Point/ Melting Range. Retrieved from [Link]

-

EUROLAB. (n.d.). OECD 102 Testing of Chemicals - Melting Point - Standard Test for Melting Range. Retrieved from [Link]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

Analytice. (2020, November 27). OECD n°102: Melting point/Melting interval. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

IJCRT.org. (n.d.). Melting Point Of Organic Compounds: A Comprehensive Guide. Retrieved from [Link]

-

Chemistry For Everyone. (2025, January 31). How To Determine Melting Point Of Organic Compounds?. Retrieved from [Link]

-

Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

-

EMA. (n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. Retrieved from [Link]

-

Pharmaceutical Networking. (2017, January 31). ICH Guidelines on particle properties. Retrieved from [Link]

-

Context.ai. (2026, January 18). Boiling point: Significance and symbolism. Retrieved from [Link]

-

Tetko, I. V., et al. (2014, December 9). How Accurately Can We Predict the Melting Points of Drug-like Compounds?. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Le, T., & Sun, H. (n.d.). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. PubMed Central. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

-

ICH. (n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. Retrieved from [Link]

-

Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs. Retrieved from [Link]

-

National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products. Retrieved from [Link]

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. nano-lab.com.tr [nano-lab.com.tr]

- 4. resolvemass.ca [resolvemass.ca]

- 5. database.ich.org [database.ich.org]

- 6. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 7. database.ich.org [database.ich.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. westlab.com [westlab.com]

- 10. uspbpep.com [uspbpep.com]

- 11. â©741⪠Melting Range or Temperature [doi.usp.org]

- 12. m.youtube.com [m.youtube.com]

- 13. scribd.com [scribd.com]

- 14. thinksrs.com [thinksrs.com]

- 15. nsmn1.uh.edu [nsmn1.uh.edu]

- 16. jk-sci.com [jk-sci.com]

- 17. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 18. youtube.com [youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. chymist.com [chymist.com]

- 22. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 23. chemtips.wordpress.com [chemtips.wordpress.com]

- 24. Thiele tube - Wikipedia [en.wikipedia.org]

A Multi-Spectroscopic Approach to the Structure Elucidation of Methyl 5-(4-cyanophenyl)furan-2-carboxylate: A Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of Methyl 5-(4-cyanophenyl)furan-2-carboxylate. The furan scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmacologically active compounds, which underscores the importance of rigorous structural confirmation for novel derivatives.[1][2][3] This document moves beyond a simple recitation of data, focusing instead on the strategic integration of multiple analytical techniques to build a cohesive and self-validating structural argument. We will detail the logical workflow, from determining the molecular formula by High-Resolution Mass Spectrometry (HRMS), to identifying key functional groups with Infrared (IR) Spectroscopy, and finally, mapping the complete atomic connectivity using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices and the interpretation of spectral data are explained from the perspective of an experienced analytical scientist, providing a robust framework for researchers in drug discovery and chemical synthesis.

Introduction: The Rationale for Rigorous Elucidation

The furan ring system is a privileged scaffold in drug development, integral to compounds exhibiting a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3][4] Methyl 5-(4-cyanophenyl)furan-2-carboxylate, the subject of this guide, combines this heterocyclic core with a cyanophenyl moiety—a common feature in pharmacophores for modulating target affinity and pharmacokinetic properties.

Unambiguous confirmation of a molecule's structure is the bedrock of chemical and pharmaceutical research. It ensures that biological activity is correctly attributed, that structure-activity relationships (SAR) are valid, and that regulatory submissions are built on a foundation of irrefutable data.[5] The process of structure elucidation is a systematic investigation where each piece of analytical data provides a clue, and the final structure must be consistent with all accumulated evidence.[6][7]

Our strategy employs a synergistic combination of modern spectroscopic techniques, each providing a unique and complementary piece of the structural puzzle.[7][8]

Proposed Structure:

-

Compound Name: Methyl 5-(4-cyanophenyl)furan-2-carboxylate

-

Molecular Formula: C₁₃H₉NO₃

-

Molecular Weight: 227.22 g/mol [9]

This guide will walk through the process of confirming this structure as if it were a newly synthesized, unknown compound.

Foundational Analysis: Molecular Formula and Unsaturation

The first and most critical step is to determine the exact molecular formula. This is best achieved using High-Resolution Mass Spectrometry (HRMS), which provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

High-Resolution Mass Spectrometry (HRMS)

The choice of HRMS over standard-resolution MS is deliberate; its ability to measure mass to within a few parts per million (ppm) drastically narrows down the possible elemental formulas for a given mass, often to a single correct choice.

Experimental Protocol: HRMS Analysis (ESI-TOF)

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrument Setup: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. Calibrate the instrument immediately prior to analysis using a known standard to ensure mass accuracy.

-

Analysis: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ and/or the sodium adduct [M+Na]⁺.

-

Data Processing: Determine the accurate mass of the most abundant molecular ion peak and use the instrument's software to generate a list of possible elemental formulas that fit the measured mass within a 5 ppm tolerance.

Data Presentation: Molecular Formula Confirmation

| Parameter | Expected Value (for C₁₃H₉NO₃) | Observed Value (Hypothetical) |

| Molecular Ion | [M+H]⁺ | [M+H]⁺ |

| Calculated m/z | 228.0655 | - |

| Measured m/z | - | 228.0652 |

| Mass Accuracy | - | < 5 ppm |

Interpretation and Index of Hydrogen Deficiency (IHD)

The confirmed molecular formula, C₁₃H₉NO₃, allows for the calculation of the Index of Hydrogen Deficiency (IHD), also known as the degree of unsaturation. This value indicates the total number of rings and/or multiple bonds in the molecule.

-

Formula: IHD = C - (H/2) - (X/2) + (N/2) + 1

-

Calculation: IHD = 13 - (9/2) - (0/2) + (1/2) + 1 = 13 - 4.5 + 0.5 + 1 = 10

An IHD of 10 is a significant clue. It suggests a highly unsaturated system. For our proposed structure, this is accounted for by:

-

Benzene ring: 4 (1 ring + 3 double bonds)

-

Furan ring: 2 (1 ring + 1 double bond, as aromaticity contributes)

-

Ester carbonyl (C=O): 1

-

Nitrile (C≡N): 2

-

The second double bond in the furan ring: 1

-

Total: 10

This perfect match between the calculated IHD and the proposed structure provides the first piece of strong, validating evidence.

Functional Group Identification via Infrared (IR) Spectroscopy

With the molecular formula established, the next logical step is to identify the functional groups present. IR spectroscopy is an ideal tool for this purpose, as specific covalent bonds absorb infrared radiation at characteristic frequencies.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of the ATR accessory.

-

Background Scan: Run a background spectrum of the clean, empty crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum of transmittance or absorbance vs. wavenumber is analyzed for characteristic absorption bands.

Data Presentation: Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Corresponding Functional Group |

| ~3100 | Medium-Weak | C-H Stretch | Aromatic (Phenyl & Furan) |

| ~2230 | Strong, Sharp | C≡N Stretch | Nitrile |

| ~1725 | Strong, Sharp | C=O Stretch | Ester (Conjugated) |

| ~1610, ~1500 | Medium | C=C Stretch | Aromatic Ring |

| ~1250, ~1100 | Strong | C-O Stretch | Ester |

Interpretation

The IR spectrum provides immediate confirmation of the key functional groups. The sharp, strong peak around 2230 cm⁻¹ is highly diagnostic for a nitrile group (C≡N).[11] The intense absorption at ~1725 cm⁻¹ is characteristic of a carbonyl C=O stretch. Its position is consistent with an α,β-unsaturated or aromatic ester, which is exactly what we have in the furan-2-carboxylate system. The presence of aromatic C-H and C=C stretching bands further supports the existence of the phenyl and furan rings.

Mapping the Carbon-Hydrogen Framework: NMR Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule.[12] By analyzing the chemical environment of every ¹H and ¹³C nucleus, we can piece together the molecular skeleton.

4.1. Proton (¹H) NMR Spectroscopy

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters are used.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed. The resulting spectrum is then phased, baseline corrected, and integrated.

Data Presentation: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.80 | 2H | d | ~8.4 | H-2', H-6' (ortho to CN) |

| ~7.75 | 2H | d | ~8.4 | H-3', H-5' (meta to CN) |

| ~7.25 | 1H | d | ~3.6 | H-3 (Furan) |

| ~6.90 | 1H | d | ~3.6 | H-4 (Furan) |

| ~3.90 | 3H | s | - | -OCH₃ (Ester) |

Interpretation

-

Aromatic Region (δ 7.7-7.8 ppm): Two distinct signals, each integrating to 2 protons, are observed. Their doublet multiplicity and similar coupling constants are classic indicators of a para-substituted benzene ring, forming an AA'BB' system. The downfield shift is consistent with the electron-withdrawing nature of the cyano group and the furan ring.

-

Furan Region (δ 6.9-7.3 ppm): Two doublets, each integrating to 1 proton, are characteristic of protons on a 2,5-disubstituted furan ring.[13] The observed coupling constant of ~3.6 Hz is typical for adjacent protons (H-3 and H-4) in a furan ring.

-

Aliphatic Region (δ 3.9 ppm): A sharp singlet integrating to 3 protons is the unmistakable signature of the methyl group of the methyl ester, which has no adjacent protons to couple with.

4.2. Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the carbon skeleton.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Data Acquisition: Acquire a proton-decoupled spectrum on the same spectrometer. This is a less sensitive nucleus, so a greater number of scans is required.

-

Data Processing: Process the data similarly to the ¹H spectrum.

Data Presentation: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158.5 | C=O | Ester Carbonyl |

| ~155.0 | C-5 (Furan) | Furan carbon attached to the phenyl ring |

| ~145.0 | C-2 (Furan) | Furan carbon attached to the ester |

| ~134.0 | C-1' (Phenyl) | Quaternary carbon attached to furan |

| ~132.5 | C-3', C-5' (Phenyl) | Phenyl CH carbons |

| ~125.5 | C-2', C-6' (Phenyl) | Phenyl CH carbons |

| ~120.0 | C-3 (Furan) | Furan CH carbon |

| ~118.5 | C≡N | Nitrile carbon |

| ~112.0 | C-4' (Phenyl) | Quaternary carbon attached to CN |

| ~110.0 | C-4 (Furan) | Furan CH carbon |

| ~52.5 | -OCH₃ | Methyl ester carbon |

Interpretation

The spectrum is expected to show 11 distinct signals, corresponding to the 11 unique carbon environments (the phenyl carbons at positions 2'/6' and 3'/5' are equivalent due to symmetry). The downfield signal at ~158.5 ppm is characteristic of the ester carbonyl carbon. The signals for the nitrile carbon and the four quaternary carbons (C-2, C-5, C-1', C-4') would be identifiable, often by their lower intensity. The remaining six signals correspond to the CH carbons of the furan and phenyl rings, and the final upfield signal at ~52.5 ppm is the methyl ester carbon. The combination of ¹H and ¹³C data provides a complete and consistent map of the molecule's framework.

The Workflow of Structure Elucidation: A Consolidated Approach

Caption: Logical workflow for the structure elucidation process.

Conclusion

Through the systematic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, the structure of Methyl 5-(4-cyanophenyl)furan-2-carboxylate has been unequivocally confirmed. The HRMS data established the molecular formula C₁₃H₉NO₃ and an IHD of 10. IR analysis confirmed the presence of the critical nitrile, ester, and aromatic functional groups. Finally, detailed ¹H and ¹³C NMR analyses provided the complete atom-to-atom connectivity, mapping the para-substituted cyanophenyl ring, the 2,5-disubstituted furan ring, and the methyl ester moiety. Every piece of spectral data is fully consistent with the proposed structure, providing a high degree of confidence required for further research and development in the pharmaceutical sciences.

References

-

Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare. Retrieved January 18, 2026, from [Link]

-

Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved January 18, 2026, from [Link]

-

Structure elucidation – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved January 18, 2026, from [Link]

-

Structure Elucidation Definition - Organic Chemistry II Key Term. (n.d.). Fiveable. Retrieved January 18, 2026, from [Link]

- Elyashberg, M. E., et al. (2016). Computer methods for structure elucidation of new organic compounds from NMR spectra. Russian Chemical Bulletin, 65(11), 2623–2636.

-

Supporting Information for various organic compounds. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM). (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Furan Derivatives and Their Role in Pharmaceuticals. (2025). American Journal of Bioscience and Clinical Integrity. Retrieved January 18, 2026, from [Link]

-

Applications of furan and its derivative. (n.d.). Slideshare. Retrieved January 18, 2026, from [Link]

-

Pharmacological activity of furan derivatives. (2024). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. Retrieved January 18, 2026, from [Link]

-

Supporting Information for various organic compounds. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry, 35(3). Retrieved January 18, 2026, from [Link]

-

The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. (1965). eCommons. Retrieved January 18, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). UOCHB. Retrieved January 18, 2026, from [Link]

-

Furan. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]

-

2-Furancarboxylic acid,5-(4-cyanophenyl)-, methyl ester. (n.d.). Axsyn. Retrieved January 18, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. wisdomlib.org [wisdomlib.org]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. biojournals.us [biojournals.us]

- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. fiveable.me [fiveable.me]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. METHYL 5-(4-CYANOPHENYL)FURAN-2-CARBOXY& | 834884-75-2 [amp.chemicalbook.com]

- 10. 2-Furancarboxylic acid,5-(4-cyanophenyl)-, methyl ester;834884-75-2 [axsyn.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 9(10H)-Acridone-2-carboxylic acid (C13H9NO3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine and its derivatives have long been a focal point in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] These planar tricyclic compounds are known for their ability to intercalate with DNA and inhibit key enzymes like topoisomerase and telomerase, making them attractive scaffolds for anticancer drug development.[3][4] Within this class, acridone derivatives, characterized by a carbonyl group at the 9th position, have emerged as particularly promising therapeutic agents with applications ranging from anticancer to antimicrobial and antiviral therapies.[5][6][7] This technical guide provides a comprehensive overview of a specific acridone derivative, 9(10H)-Acridone-2-carboxylic acid, a compound with the molecular formula C13H9NO3. We will delve into its physicochemical properties, synthesis, mechanism of action, and the experimental protocols essential for its study and application in a research and drug development context.

Core Physicochemical Properties

Understanding the fundamental physicochemical properties of 9(10H)-Acridone-2-carboxylic acid is crucial for its application in drug discovery, including formulation development and pharmacokinetic studies.

| Property | Value | Source |

| Molecular Formula | C13H9NO3 | |

| Molecular Weight | 239.22 g/mol | PubChem |

| IUPAC Name | 9-oxo-10H-acridine-2-carboxylic acid | PubChem |

| Appearance | Yellow solid (typical for acridones) | [8] |

| Solubility | Generally insoluble in water, soluble in organic solvents like DMSO and DMF.[8] | |

| Melting Point | >300 °C (Decomposes) | |

| pKa | (Predicted) ~4.5 (carboxylic acid), ~-1.5 (amide proton) |

Synthesis of 9(10H)-Acridone-2-carboxylic acid

The synthesis of 9(10H)-Acridone-2-carboxylic acid is typically achieved through a multi-step process, with the Ullmann condensation being a key reaction.[4]

Synthetic Pathway Overview

A common and effective route involves the Ullmann condensation of 2-chlorobenzoic acid with p-aminobenzoic acid to form the intermediate 2,4'-iminodibenzoic acid. This intermediate is then subjected to cyclization to yield the final acridone product.[4][9]

Caption: Synthetic pathway for 9(10H)-Acridone-2-carboxylic acid.

Detailed Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Diphenylamine-2,4'-dicarboxylic acid

-

Reactants: A mixture of 4-aminobenzoic acid and 2-chlorobenzoic acid are refluxed.[9]

-

Catalyst: A catalytic amount of copper oxide is added to the reaction mixture.[9]

-

Reaction Conditions: The reflux is carried out in a suitable solvent.

-

Work-up: The resulting product, Diphenylamine-2,4'-dicarboxylic acid, is obtained in high yield after an appropriate work-up procedure.[9]

Step 2: Synthesis of 9(10H)-Acridone-2-carboxylic acid

-

Ring Closure: The Diphenylamine-2,4'-dicarboxylic acid from the previous step is heated in sulfuric acid.[9][10]

-

Hydrolysis: This is followed by a basic hydrolysis step.[9][10]

-

Purification: The final product, 9(10H)-Acridone-2-carboxylic acid, is then purified.

Mechanism of Action and Biological Activity

Acridone derivatives exert their biological effects through multiple mechanisms, with DNA intercalation and enzyme inhibition being the most prominent.[3][4]

Primary Mechanisms of Action

-

DNA Intercalation: The planar structure of the acridone core allows it to insert between the base pairs of DNA.[4] This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.

-

Topoisomerase Inhibition: Acridones can inhibit the activity of topoisomerase I and II, enzymes crucial for relieving torsional stress in DNA during replication and transcription.[3][4] Inhibition of these enzymes leads to DNA strand breaks and cell death.

-

Other Targets: Some acridone derivatives have been shown to inhibit other enzymes, such as calmodulin-dependent cAMP phosphodiesterase, and may also interact with other cellular components.[11][12]

Sources

- 1. Natural and synthetic acridines/acridones as antitumor agents: their biological activities and methods of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Making sure you're not a bot! [mostwiedzy.pl]

- 4. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Synthesis and Biological Evaluation of Acridone Derivatives for Antimicrobial and Antifungal Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of some new heterocyclic compounds containing 9(10H)-acridone, and studying their biological activity. +CD | جامعة النهرين | Al-Nahrain University [nahrainuniv.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. Cytotoxicity studies of some novel fluoro acridone derivatives against sensitive and resistant cancer cell lines and their mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Furan-2-Carboxylate Derivatives: A Versatile Scaffold in Modern Medicinal Chemistry

The furan-2-carboxylate moiety, a five-membered aromatic heterocycle bearing a carboxylate group at the 2-position, represents a "privileged scaffold" in medicinal chemistry. Its unique stereoelectronic properties, including its ability to act as a bioisostere for phenyl rings and engage in various non-covalent interactions, have made it a cornerstone in the design and development of novel therapeutic agents. This guide provides an in-depth exploration of the diverse applications of furan-2-carboxylate derivatives, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

Introduction: The Allure of the Furan Scaffold

The furan nucleus is a recurring motif in a multitude of biologically active natural products and synthetic compounds.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4] The ester or amide functionalization at the 2-position of the furan ring provides a critical handle for modulating the pharmacokinetic and pharmacodynamic properties of the molecule, allowing for the fine-tuning of potency, selectivity, and metabolic stability.[5] This adaptability has led to the successful development of several furan-containing drugs, such as the antibacterial agent nitrofurantoin.[6]

Antimicrobial Applications: Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Furan-2-carboxylate derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a wide spectrum of bacteria and fungi.[7]

Antibacterial and Antibiofilm Activity

Certain furan-2-carboxylate esters and amides have shown potent inhibitory effects against both Gram-positive and Gram-negative bacteria.[8][9] For instance, methyl-5-(hydroxymethyl)-2-furan carboxylate has demonstrated antibacterial activity, with a reported Minimum Inhibitory Concentration (MIC) of 1.00 µg/mL against Staphylococcus aureus ATCC25923.[8]

A significant area of research is the development of furan-2-carboxamides as antibiofilm agents. Biofilms are structured communities of bacteria that exhibit increased resistance to conventional antibiotics. Furan-2-carboxamides have been designed as bioisosteric replacements for furanone-based quorum sensing inhibitors, which are often metabolically unstable.[10] These derivatives have shown significant antibiofilm activity against Pseudomonas aeruginosa, a notorious opportunistic pathogen.[10] The proposed mechanism involves the inhibition of the LasR receptor, a key regulator of quorum sensing in P. aeruginosa.[10]

| Compound | Organism | Activity | Value | Reference |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Staphylococcus aureus | MIC | 1.00 µg/mL | [8] |

| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | Bacillus subtilis | MIC | 250.00 µg/mL | [8] |

| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | Escherichia coli | MIC | 250.00 µg/mL | [8] |

| Carbamothioyl-furan-2-carboxamide derivative with 2,4-dinitrophenyl | Various bacterial strains | MIC | 150.7–295 µg/mL | [9] |

| Furan-2-carboxamide carbohydrazide derivative 4b | Pseudomonas aeruginosa | Biofilm Inhibition | 58% | [10] |

Experimental Protocol: Synthesis of a Furan-2-Carboxamide Derivative

This protocol details a general procedure for the synthesis of N-substituted furan-2-carboxamides, a class of compounds with demonstrated antimicrobial and antibiofilm activity.[10]

Materials:

-

Furan-2-carboxylic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

Appropriate primary or secondary amine

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, and standard glassware for organic synthesis.

Procedure:

-

Activation of Furan-2-Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve furan-2-carboxylic acid (1.0 eq) in anhydrous THF.

-

Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture for 1-2 hours at room temperature, or until the evolution of CO₂ ceases, to form the acylimidazolide intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Amide Formation: To the solution of the activated acid, add the desired amine (1.0-1.2 eq) dissolved in a minimal amount of anhydrous THF.

-

Stir the reaction mixture at room temperature overnight or gently heat to reflux if necessary to drive the reaction to completion. Monitor the progress by TLC.

-

Work-up: Upon completion, remove the THF under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure furan-2-carboxamide derivative.

-

Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality behind Experimental Choices:

-